9,11-Octadecadienoic acid, (9E,11Z)-

CAS No.: 872-23-1

Cat. No.: VC1798194

Molecular Formula: C18H32O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872-23-1 |

|---|---|

| Molecular Formula | C18H32O2 |

| Molecular Weight | 280.4 g/mol |

| IUPAC Name | (9E,11Z)-octadeca-9,11-dienoic acid |

| Standard InChI | InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9+ |

| Standard InChI Key | JBYXPOFIGCOSSB-UQGDGPGGSA-N |

| Isomeric SMILES | CCCCCC/C=C\C=C\CCCCCCCC(=O)O |

| SMILES | CCCCCCC=CC=CCCCCCCCC(=O)O |

| Canonical SMILES | CCCCCCC=CC=CCCCCCCCC(=O)O |

Introduction

Chemical Properties and Structure

Molecular Characteristics

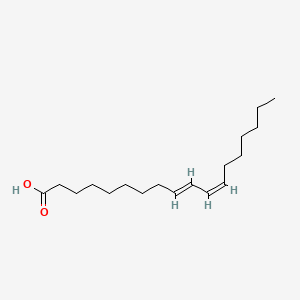

9,11-Octadecadienoic acid, (9E,11Z)- has the molecular formula C18H32O2 and a molecular weight of 280.4 g/mol . The structure contains 18 carbon atoms with two double bonds positioned at carbons 9 and 11, creating a conjugated diene system. This specific configuration of double bonds distinguishes it from other octadecadienoic acid isomers and contributes to its unique chemical properties and biological activity.

Structural Identifiers

The compound can be identified through various chemical notations, providing standardized methods for recognition in scientific databases and literature. The table below summarizes these identifiers:

| Identifier Type | Value |

|---|---|

| PubChem CID | 5351472 |

| CAS Number | 872-23-1, 1839-11-8 |

| IUPAC Name | (9E,11Z)-octadeca-9,11-dienoic acid |

| InChI | InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7-,10-9+ |

| InChIKey | JBYXPOFIGCOSSB-UQGDGPGGSA-N |

| SMILES | CCCCCC/C=C\C=C\CCCCCCCC(=O)O |

These structural representations provide precise information about the arrangement of atoms and bonds within the molecule .

Physical and Chemical Properties

Rumenic acid is considered practically insoluble in water, which is a common characteristic of fatty acids with long hydrocarbon chains. It is relatively neutral in terms of its acid-base properties. The conjugated double bond system in its structure contributes to its distinctive chemical reactivity and physical properties, differentiating it from non-conjugated fatty acids.

Nomenclature and Alternative Designations

Classification

Biological Significance

Presence in Biological Systems

Rumenic acid has been detected in multiple biological fluids, including blood and urine, indicating its natural presence and circulation within living organisms. Its occurrence in these fluids suggests potential roles in various physiological processes and possible use as a biomarker for certain conditions.

Cellular Localization

Within cells, rumenic acid is primarily located in the membrane and cytoplasm, as predicted from its logP value (a measure of lipophilicity). This localization is consistent with its nature as a fatty acid, which typically associates with lipid membranes due to its hydrophobic character. The membrane localization suggests potential roles in membrane structure and function.

Metabolic Transformations

Research has shown that rumenic acid can be converted into (9Z, 11E)-octadecadienoyl-CoA in metabolic pathways. This conversion represents an important step in fatty acid metabolism, potentially linking rumenic acid to energy production, lipid synthesis, and other metabolic processes. Understanding these transformations is crucial for elucidating the compound's biological activity.

Comparison with Related Isomers

Structural Variations

Several isomers of octadecadienoic acid exist, differing in the position and configuration of their double bonds. The table below contrasts rumenic acid with some related compounds:

This comparison highlights the importance of precisely specifying the configuration when discussing these compounds, as small structural differences can lead to significant variations in biological activity.

Biological Activity Differences

Different isomers of 9,11-octadecadienoic acid demonstrate varying biological properties. While the (9Z,11Z) isomer has documented antitumor activity, the specific biological activities of the (9E,11Z) isomer (rumenic acid) are still being investigated. These differences emphasize the critical relationship between molecular structure and biological function in fatty acids.

Research Applications

Use as a Standard Compound

9,11-Octadecadienoic acid, (9E,11Z)- serves as an important standard in various biological and analytical studies due to its well-defined structure and properties . Researchers use such standards to calibrate instruments, validate methods, and as reference materials in studies involving fatty acid analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume